molecular formula C16H16O4 B2515081 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 335419-03-9

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2515081
CAS No.: 335419-03-9
M. Wt: 272.3
InChI Key: RNGMQVTVRDIZGJ-UHFFFAOYSA-N
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Description

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C16H12O4. It is a derivative of benzo[c]chromenone, characterized by the presence of an oxopropoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of benzo[c]chromenone with an appropriate oxopropoxy reagent. One common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an acetonitrile-water mixture. The reaction is carried out at elevated temperatures, around 50°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroxyl derivatives .

Scientific Research Applications

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one
  • 8-Methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one

Uniqueness

Compared to similar compounds, 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the tetrahydrobenzo[c]chromenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGMQVTVRDIZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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